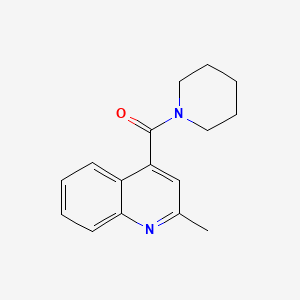
(2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool in various areas of research.
Mechanism of Action
The mechanism of action of (2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide involves the inhibition of certain enzymes and signaling pathways that are involved in various cellular processes. The compound has been shown to inhibit the activity of certain kinases, which are involved in cell proliferation and survival. It has also been shown to modulate the activity of certain neurotransmitters, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. The compound has been shown to have potent anticancer activity, and it has been shown to induce apoptosis in cancer cells. It has also been shown to modulate the activity of certain neurotransmitters, which can have an impact on mood and behavior. In addition, the compound has been shown to have anti-inflammatory and antioxidant properties, which can have a positive impact on overall health.
Advantages and Limitations for Lab Experiments
The advantages of using (2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide in lab experiments include its potent activity and its unique structure, which make it a valuable tool for studying various cellular processes. The limitations of using the compound include its complex mechanism of action, which can make it difficult to interpret experimental results. In addition, the compound may have off-target effects, which can complicate data analysis.
Future Directions
There are many future directions for research involving (2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide. One area of research involves the development of new anticancer drugs based on the structure of the compound. Another area of research involves the use of the compound as a tool for studying the mechanism of action of certain neurotransmitters. Additionally, the compound may have potential as a treatment for neurodegenerative diseases and other conditions that involve dysregulation of certain cellular processes. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesis Methods
The synthesis of (2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide involves several steps, including the reaction of 2-aminobenzamide with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with 2-mercaptothiazole. The final step involves the reaction of the intermediate product with 4-methyl-2-oxopentanoic acid. The synthesis method has been optimized to produce high yields of the compound.
Scientific Research Applications
(2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide has been used in various areas of scientific research, including cancer research, neuroscience, and drug discovery. The compound has been shown to have potent anticancer activity, and it has been used as a lead compound for the development of new anticancer drugs. In neuroscience research, the compound has been used to study the mechanism of action of certain neurotransmitters, and it has been shown to have potential as a treatment for neurodegenerative diseases. In drug discovery, the compound has been used as a tool for the identification of new drug targets and the development of new drugs.
properties
IUPAC Name |
(2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11(2)9-14(15(21)19-17-18-7-8-23-17)20-10-12-5-3-4-6-13(12)16(20)22/h3-8,11,14H,9-10H2,1-2H3,(H,18,19,21)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFLNUWFSJOBNM-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=NC=CS1)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NC1=NC=CS1)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(2-acetylanilino)-2-oxoethyl]-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7645097.png)
![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7645102.png)
![N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide](/img/structure/B7645110.png)
![1-(3-cyanophenyl)-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7645118.png)

![2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645132.png)



![ethyl 3-[6-fluoro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B7645153.png)

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B7645173.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7645180.png)
![1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B7645205.png)